molecular formula C9H10BrNO2 B1370149 2-Bromo-1-isopropyl-4-nitrobenzene CAS No. 101980-41-0

2-Bromo-1-isopropyl-4-nitrobenzene

Cat. No.: B1370149
CAS No.: 101980-41-0
M. Wt: 244.08 g/mol
InChI Key: QMWKRZOLOPHTIM-UHFFFAOYSA-N
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Description

2-Bromo-1-isopropyl-4-nitrobenzene is an organic compound with the molecular formula C9H10BrNO2. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isopropyl group, and a nitro group. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-isopropyl-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-Bromo-1-isopropylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration .

Industrial Production Methods

In industrial settings, the production of this compound may involve a multi-step process starting from benzene. The steps include:

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-isopropyl-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-isopropyl-4-nitrobenzene is used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1-isopropyl-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amine, which can then participate in further chemical reactions. The bromine atom and isopropyl group influence the compound’s reactivity and direct the position of new substituents on the benzene ring .

Properties

IUPAC Name

2-bromo-4-nitro-1-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-6(2)8-4-3-7(11(12)13)5-9(8)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWKRZOLOPHTIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20615670
Record name 2-Bromo-4-nitro-1-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101980-41-0
Record name 2-Bromo-4-nitro-1-(propan-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20615670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of p-nitrocumene (X) (50 g, 0.300 mol, GC purity: 99.1%) and iron(III) chloride was heated to 40° C. and bromine (59.92 g, 0.375 mol) was added dropwise over a period of 3 hours. The reaction mixture was poured into 120 ml of water, sodium hydrogensulphite (40% strength in water, 20.81 g, 0.078 mol) was added dropwise and the mixture was extracted with 100 ml of chlorobenzene. After phase separation, the chlorobenzene phase was washed with 100 ml of 5% strength aqueous HCl. Removal of the chlorobenzene under reduced pressure gave 2-bromo-1-isopropyl-4-nitrobenzene (74.05 g, 96.9 GC-% by area, 98% of theory) as a yellow oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
59.92 g
Type
reactant
Reaction Step Two
Quantity
20.81 g
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

1,3-Dibromo-5,5-dimethylhydantoin (86.9 g, 0.298 mol) was added in about 5 g portions to a solution of p-nitrocumene (X) (100 g, 0.581 mol, GC purity 96%) and sulphuric acid (178 g, 1.743 mol, 98% strength) over a period of 5 hours. The mixture was then warmed to room temperature and stirred for another 1 hour. The reaction mixture was poured onto 200 g of ice water and admixed with sodium bisulphite (15.1 g, 0.06 mol) and toluene (300 g). The phases were then separated. The organic phase was washed with 5% strength aqueous sodium hydroxide and the toluene was distilled off under reduced pressure. 2-Bromo-1-isopropyl-4-nitrobenzene (147 g, 93.6 GC-% by area, 97% of theory) was obtained as a pale yellow oil.
Quantity
86.9 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
178 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
15.1 g
Type
reactant
Reaction Step Three
Quantity
300 g
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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